N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-5-14(19)7-15(11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYZCNKFWRTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H18ClN3O2
Molecular Weight: 373.83 g/mol
IUPAC Name: this compound
The compound features a chloro-substituted phenyl group, a thioacetamide linkage, and a pyrazole-pyrimidine moiety that contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole-Pyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
- Thioacetylation: The introduction of the thioacetamide group is done via thioacetic acid or its derivatives.
- Final Coupling Reaction: The chloro-substituted phenyl group is coupled with the thioacetamide derivative to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | HepG2 | 0.74 |
| N-(5-chloro-2-methylphenyl)-2... | A549 | TBD |
These findings suggest that the structural features of N-(5-chloro-2-methylphenyl)-2... may contribute to similar effects, warranting further investigation into its anticancer properties.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of both chloro and methoxy groups appears to enhance antimicrobial efficacy:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 15 |
| E. coli | 18 |
These results indicate that N-(5-chloro-2-methylphenyl)-2... could possess comparable antimicrobial properties.
The biological activity of N-(5-chloro-2-methylphenyl)-2... is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Further studies are needed to elucidate the exact mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole and pyrimidine compounds:
- Study on Pyrazole Derivatives: A review indicated that derivatives with similar structures exhibited anti-inflammatory and anticancer activities, showing promise for therapeutic applications in oncology .
- Cytotoxicity Screening: Research on various pyrazole-containing compounds demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity .
- Structure–Activity Relationship (SAR): The SAR analysis revealed that modifications in the pyrazole and pyrimidine moieties significantly influenced biological activity, suggesting avenues for optimizing efficacy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyrazolo[4,3-d]pyrimidine moiety. For instance, derivatives similar to N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. This suggests that this compound may also possess similar properties, warranting further investigation.
Anticancer Properties
The anticancer potential of pyrazolo[4,3-d]pyrimidines has been extensively documented. Research indicates that structural modifications can enhance selectivity and potency against various cancer cell lines. For example, docking studies have revealed that similar compounds inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The proposed mechanism involves the inhibition of key metabolic pathways essential for cell division in cancerous cells.
Antitubercular Activity
A notable study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally akin to this compound. The findings suggest that this compound could be a candidate for further development as an antitubercular agent.
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives demonstrated non-toxic profiles at concentrations effective against bacterial strains. This indicates a favorable safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves sequential coupling and cyclization steps. For example, pyrimidine-thioacetamide derivatives are often synthesized via nucleophilic substitution between 6-chloro-pyrimidin-4-yl intermediates and thiol-containing acetamides under reflux in polar aprotic solvents like DMF . Cyclization using POCl₃ (as in ) or coupling agents like EDCI/HOBt (common in N-substituted acetamide syntheses) can improve yields (72% reported in similar protocols) . Optimize reaction time (6–12 hours) and temperature (80–120°C) to balance yield and purity.
Q. How can researchers ensure the purity and structural fidelity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% recommended) .
- NMR : Confirm the presence of key functional groups, e.g., the thioacetamide (–S–CO–NH–) linkage (δ ~13.30 ppm for NH in similar compounds ) and pyrimidine protons (δ ~8.50–9.00 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and rule out byproducts .
Q. What solvent systems are suitable for crystallization to support structural characterization?
- Methodological Answer : Use mixed-solvent systems (e.g., ethanol/water or DCM/hexane) to grow single crystals. highlights the use of slow evaporation in ethanol for related thiourea-acetamide hybrids. For challenging crystallinity, employ hydrogen-bond-directed crystallization (e.g., adding trace DMSO to enhance π-π stacking) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrimidine-thioacetamide core?
- Methodological Answer :
- Substituent Variation : Modify the pyrazole (3,5-dimethyl groups) and chloro-methylphenyl moieties to assess steric/electronic effects on bioactivity (e.g., antileishmanial activity in ).
- Biological Assays : Use in vitro models (e.g., enzyme inhibition for kinases or proteases) with dose-response curves (IC₅₀ calculations).
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces or docking studies (e.g., AutoDock Vina) to predict target binding .
Q. What strategies resolve crystallographic data inconsistencies during structure determination?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, particularly for handling twinned data or high-resolution structures. emphasizes SHELXL’s robustness in resolving disorder (e.g., amine/imine tautomers ).
- Validation : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and Mercury’s Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can hydrogen-bonding networks be analyzed to predict supramolecular assembly?
- Methodological Answer : Apply graph-set analysis (as in ) to categorize H-bond motifs (e.g., R₂²(8) rings). Use single-crystal XRD data to identify donor-acceptor pairs (e.g., NH···O=C or S···H–C interactions). For dynamic behavior, variable-temperature XRD or solid-state NMR can track conformational changes .
Q. What experimental designs mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for batch effects. ’s DoE (Design of Experiments) approach can optimize assay conditions (e.g., pH, incubation time) .
- Meta-Analysis : Cross-reference with PubChem BioAssay data () to identify outliers or confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
